Folcysteine
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Overview
Description
Folcysteine is a biostimulant compound primarily used in agriculture to enhance plant growth and stress tolerance. It is a family of specialties based on compounds such as acetylthiazolidine-4-carboxylic acid (ATCA), thiazolidine-4-carboxylic acid (TCA), and folic acid . This compound is known for its ability to improve crop performance by increasing the content of amino acids like L-proline and L-cysteine in plant tissues, which are crucial for stress resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Folcysteine is synthesized through the combination of ATCA, TCA, and other compounds under controlled conditions. The synthesis involves the protection of amino acids from metabolic disruption, thereby enhancing their availability in plant tissues . The reaction conditions typically include maintaining specific temperatures and pH levels to ensure the stability and efficacy of the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in specialized facilities. The process includes the precise mixing of ATCA, TCA, and folic acid, followed by rigorous quality control measures to ensure consistency and effectiveness. The final product is formulated as a suspension concentrate, which can be easily applied to crops .
Chemical Reactions Analysis
Types of Reactions
Folcysteine undergoes several types of chemical reactions, including:
Oxidation: Increases the content of L-proline and L-cysteine in plant tissues.
Reduction: Protects amino acids from metabolic disruption.
Substitution: Enhances the availability of essential amino acids in plants.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include ATCA, TCA, and folic acid. The reaction conditions involve maintaining specific temperatures and pH levels to ensure the stability and efficacy of the final product .
Major Products Formed
The major products formed from these reactions are biostimulant compounds that enhance plant growth and stress tolerance by increasing the content of amino acids like L-proline and L-cysteine in plant tissues .
Scientific Research Applications
Folcysteine has a wide range of scientific research applications, including:
Agriculture: Used as a biostimulant to improve crop performance, stress tolerance, and yield.
Horticulture: Enhances the growth and quality of fruits and vegetables.
Plant Physiology: Studies on the effects of this compound on plant metabolism and stress response.
Environmental Science: Research on the role of biostimulants in sustainable agriculture and environmental protection.
Mechanism of Action
Folcysteine exerts its effects by increasing the content of amino acids like L-proline and L-cysteine in plant tissues. These amino acids play a crucial role in stress resistance by protecting cells from metabolic disruption and enhancing the activation of anti-stress pathways . The molecular targets of this compound include enzymes involved in amino acid metabolism and stress response pathways .
Comparison with Similar Compounds
Folcysteine is unique compared to other biostimulants due to its specific combination of ATCA, TCA, and folic acid. Similar compounds include:
Hendophyt: Another biostimulant used in agriculture.
Siapton: A biostimulant that enhances plant growth and stress tolerance.
Allibio Rad: Used to improve the nutritional status of plants.
This compound stands out due to its patented combination of ATCA and TCA, which provides superior stress resistance and crop performance .
Properties
CAS No. |
8064-47-9 |
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Molecular Formula |
C25H28N8O9S |
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(4R)-3-acetyl-1,3-thiazolidine-4-carboxylic acid;(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H19N7O6.C6H9NO3S/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;1-4(8)7-3-11-2-5(7)6(9)10/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);5H,2-3H2,1H3,(H,9,10)/t12-;5-/m00/s1 |
InChI Key |
VYRZTJJEGHJETR-OEFIRVHCSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(C(C(=O)O)N)S |
Isomeric SMILES |
CC(=O)N1CSC[C@H]1C(=O)O.C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Canonical SMILES |
CC(=O)N1CSCC1C(=O)O.C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Folcysteine; Ergostim; FOP; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: While the exact mechanism remains unclear, Ergostim, a derivative of L-cysteine and folic acid, appears to influence plant growth and development through multiple pathways. Research suggests it may enhance photosynthesis [, ], promote nutrient uptake [], and improve stress tolerance [].
ANone: Ergostim has been associated with increased leaf production and linear growth in mulberry [], improved germination rates in barbasco [], and enhanced fruit yield and size in apples under certain conditions [].
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